N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a benzothiazole derivative characterized by a central benzamide scaffold substituted with a 6-isopropylbenzo[d]thiazol-2-yl group and a 4-(morpholinosulfonyl) moiety. The benzothiazole core is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14(2)16-5-8-18-19(13-16)29-21(22-18)23-20(25)15-3-6-17(7-4-15)30(26,27)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZDXMKMKWGDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The morpholinosulfonyl group is introduced by reacting the benzothiazole derivative with morpholine and a sulfonyl chloride, typically in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzothiazole core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibit potent anti-inflammatory effects. The compound has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. A study reported that the compound demonstrated an IC50 value of 11 nM, indicating strong inhibitory activity against PDE4, which is critical for developing treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Antiviral Activity
The benzothiazole moiety present in this compound has been associated with antiviral properties. Similar derivatives have been investigated for their efficacy against viruses like the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A related study found that specific benzothiazole derivatives exhibited significant inhibitory activity against MERS-CoV, suggesting that this compound could be explored as a potential antiviral agent .
Cancer Research
The compound's structural features may also position it as a candidate in cancer therapy. Compounds containing morpholino and sulfonyl groups are known to interact with various biological targets involved in cancer progression. Preliminary studies have suggested that derivatives can induce apoptosis in cancer cells, making them valuable for further investigation in oncology .
Enzyme Inhibition
The primary mechanism involves the inhibition of specific enzymes such as PDE4. By inhibiting this enzyme, the compound can reduce the levels of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Interaction with Viral Proteins
For its antiviral properties, the compound likely interacts with viral proteins or cellular receptors involved in viral entry or replication, disrupting the lifecycle of pathogens like MERS-CoV .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to bind to active sites of enzymes, potentially inhibiting their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and intracellular targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic groups (e.g., 2D216’s piperidinylsulfonyl) .
Thermal Stability : High melting points (e.g., 177.2°C for compound 4i , 234.6–238.2°C for triazole derivatives ) suggest that benzothiazole-benzamide scaffolds generally exhibit robust thermal stability, though data for the target compound are lacking.
Synthetic Accessibility : Yields for benzothiazole derivatives range from 53% to 90%, depending on substituent complexity. The target compound’s synthesis would likely require similar conditions (e.g., coupling reactions with NaH or Pd catalysis) .
Enzyme Inhibition and Anticancer Activity:
- Triazole-benzothiazole hybrids : N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide inhibited colon cancer cell growth by ~40% (NCI-H522 cells), highlighting the role of hybrid heterocycles in anticancer activity .
- Sulfonamide derivatives : Compound 2D216 () enhanced NF-κB signaling in TLR adjuvant screens, suggesting sulfonyl groups may modulate immune-related pathways .
Antimicrobial Activity:
- Nitrobenzamide derivatives: Compounds like 10a–j () with nitro and triazole groups exhibited moderate activity against E.
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the treatment of inflammatory diseases, autoimmune disorders, and certain types of cancers. This article reviews the biological activity of this compound, emphasizing its mechanism of action, therapeutic potential, and relevant case studies.
- Common Name : this compound
- CAS Number : 892855-89-9
- Molecular Weight : 445.6 g/mol
The compound exhibits its biological effects primarily through the inhibition of phosphodiesterase type IV (PDE4), an enzyme responsible for degrading cyclic AMP (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which plays a crucial role in various cellular processes, including inflammation and cell proliferation.
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds show promising antitumor activity. In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit the proliferation of cancer cells. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as A549 (lung cancer) and HCC827 (non-small cell lung cancer) .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D Assay |
| HCC827 | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 | 0.85 ± 0.05 | 2D Assay |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Studies have shown that related benzothiazole derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The activity was assessed using broth microdilution methods according to CLSI guidelines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its PDE4 inhibitory action, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound has been shown to reduce pro-inflammatory cytokine levels in various models .
Case Studies
- Case Study on Inflammatory Diseases : A clinical trial involving a PDE4 inhibitor similar to this compound demonstrated significant improvement in patients with moderate to severe asthma, leading to reduced exacerbations and improved lung function .
- Antitumor Efficacy in Lung Cancer : In a preclinical study, a derivative of this compound was tested against multiple lung cancer cell lines, showing superior efficacy compared to standard chemotherapeutics .
- Antibacterial Activity Assessment : A series of benzothiazole derivatives were tested for their antibacterial properties against E. coli and S. aureus, with some compounds exhibiting MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
